Cas no 1809168-71-5 (7-Fluoro-3-(3-bromophenyl)-1H-indazole)

7-Fluoro-3-(3-bromophenyl)-1H-indazole 化学的及び物理的性質
名前と識別子
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- 7-Fluoro-3-(3-bromophenyl)-1H-indazole
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- MDL: MFCD28142630
- インチ: 1S/C13H8BrFN2/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,(H,16,17)
- InChIKey: WXOMCRNSXYXWLG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1=C2C=CC=C(C2=NN1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 28.7
7-Fluoro-3-(3-bromophenyl)-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516922-1 g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 1g |
€562.00 | 2023-06-14 | ||
abcr | AB516922-1g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |
1809168-71-5 | 1g |
€473.80 | 2025-02-19 | ||
Ambeed | A682111-1g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 95% | 1g |
$430.0 | 2024-07-28 | |
Aaron | AR021QUE-500mg |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 95% | 500mg |
$377.00 | 2025-02-12 | |
abcr | AB516922-500 mg |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 500mg |
€415.70 | 2023-06-14 | ||
abcr | AB516922-500mg |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 500mg |
€415.70 | 2023-09-02 | ||
abcr | AB516922-5g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |
1809168-71-5 | 5g |
€1553.20 | 2025-02-19 | ||
Aaron | AR021QUE-1g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 95% | 1g |
$501.00 | 2025-02-12 | |
abcr | AB516922-250mg |
7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |
1809168-71-5 | 250mg |
€263.50 | 2025-02-19 |
7-Fluoro-3-(3-bromophenyl)-1H-indazole 関連文献
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
7-Fluoro-3-(3-bromophenyl)-1H-indazoleに関する追加情報
7-Fluoro-3-(3-bromophenyl)-1H-indazole: A Comprehensive Overview
7-Fluoro-3-(3-bromophenyl)-1H-indazole (CAS No. 1809168-71-5) is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic aromatic system consisting of a benzene ring fused with an imidazole ring. The presence of fluorine and bromine substituents at specific positions imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.
The synthesis of 7-fluoro-3-(3-bromophenyl)-1H-indazole involves a combination of traditional and modern organic synthesis techniques. Recent advancements in catalytic methods have enabled more efficient and selective routes for its preparation. For instance, researchers have employed transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, to construct the indazole framework with high precision. These methods not only enhance the yield but also allow for better control over the stereochemistry of the product.
From a structural perspective, 7-fluoro-3-(3-bromophenyl)-1H-indazole exhibits a planar geometry due to the aromaticity of the indazole core. The fluorine atom at position 7 introduces electron-withdrawing effects, while the bromine substituent at position 3 contributes to both electronic and steric effects. These characteristics make the compound highly versatile in terms of reactivity and functionality. Recent studies have demonstrated its potential as a building block for constructing more complex molecules with tailored properties.
The physical properties of 7-fluoro-3-(3-bromophenyl)-1H-indazole are critical for its applications. It has a melting point of approximately 240°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the visible region, which suggests potential applications in optoelectronic materials. Additionally, computational studies have shown that this compound exhibits moderate fluorescence quantum yields, making it a candidate for fluorescent sensor applications.
In terms of biological activity, 7-fluoro-3-(3-bromophenyl)-1H-indazole has been investigated for its potential as an anti-tumor agent. Preclinical studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting key enzymes involved in cell cycle regulation. Furthermore, its ability to modulate kinase activity makes it a promising lead compound for drug discovery programs targeting oncological diseases.
Recent research has also explored the use of 7-fluoro-3-(3-bromophenyl)-1H-indazole in materials science. Its rigid structure and conjugated system make it suitable for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). For example, studies have shown that thin films prepared from this compound exhibit excellent charge transport properties, which are essential for high-performance electronic devices.
The versatility of 7-fluoro-3-(3-bromophenyl)-1H-indazole extends to its role as a precursor in medicinal chemistry. Its indole core is a common motif in many bioactive molecules, including antidepressants and antiviral agents. By modifying the substituents at positions 7 and 3, chemists can tailor the compound's pharmacokinetic properties to suit specific therapeutic needs.
In conclusion, 7-fluoro-3-(3-bromophenyl)-1H-indazole (CAS No. 1809168-71-5) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and biological research, positions it as a valuable tool for both academic exploration and industrial applications.
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